2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride
Description
2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride (CAS: 143553-09-7) is a stable isotope-labeled derivative of glucosamine hydrochloride, where the carbon-1 (C1) position is substituted with ¹³C. Its molecular formula is C₅(¹³C)H₁₄ClNO₅, and it retains the core structure of glucosamine—a 2-amino-2-deoxy-D-glucose backbone with a hydrochloride salt . This compound is primarily utilized in metabolic tracing studies, enabling researchers to track the incorporation of specific carbon atoms into biomolecules such as glycosaminoglycans, glycoproteins, or microbial secondary metabolites . Its isotopic purity (≥99 atom% ¹³C) ensures precision in nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based analyses .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MGYMDGOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Isotopic Labeling Techniques
The foundational synthesis of 2-amino-2-deoxy-D-[1-13C]glucose hydrochloride was reported by Taniguchi et al. (1982), who employed a multi-step route starting from D-glucose. The carbon-13 label was introduced at the C-1 position through a cyanohydrin reaction, leveraging potassium [13C]cyanide as the isotopic source. Key steps included:
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Protection of hydroxyl groups : Acetylation of D-glucose using acetic anhydride to form 1,3,4,6-tetra-O-acetyl-β-D-glucose.
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Cyanohydrin formation : Reaction with HCN to introduce the 13C label at C-1, yielding 1-cyano-1-deoxy-2,3,4,6-tetra-O-acetyl-D-glucitol.
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Amination and deprotection : Hydrolysis of the nitrile group to an amine under acidic conditions, followed by deprotection of acetyl groups using hydrochloric acid.
This method achieved a 32% overall yield, with isotopic purity confirmed via mass spectrometry and 13C NMR. The use of acetyl protecting groups minimized side reactions, though the scalability was limited by the cost of 13C reagents.
Comparative Analysis of Synthetic Routes
The table above underscores trade-offs between isotopic specificity and scalability. Taniguchi’s method remains the gold standard for 13C labeling but requires optimization for industrial applications.
Industrial Applications and Challenges
Industrial adoption of this compound synthesis faces two hurdles:
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Cost of Isotopic Reagents : HCN and other 13C precursors contribute to ~70% of total production costs.
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Purification Complexity : Chromatographic separation is often needed to remove unlabeled byproducts, necessitating advanced HPLC systems.
Recent patents propose continuous-flow reactors to improve throughput, though none have been validated for isotopic compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form N-acetylglucosamine.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-D-glucosamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: N-acetyl-D-glucosamine.
Scientific Research Applications
Chemistry
In chemical research, 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride is primarily utilized as a tracer in metabolic studies. It aids in understanding carbohydrate metabolism by allowing scientists to track the incorporation of glucosamine into glycosaminoglycans and glycoproteins. This tracing capability is critical for elucidating biochemical pathways and reactions involving amino sugars .
Biology
The compound has significant applications in biological research, particularly in studying cell membrane stability and regenerative processes. Research indicates that it promotes cell proliferation and differentiation, which are essential for wound healing studies. Its role in cellular metabolism also makes it a candidate for investigating metabolic disorders .
Medicine
In medical research, this compound is investigated for its potential effects on osteoarthritis and joint health. Studies suggest that it may help rebuild cartilage and alleviate joint pain by influencing the synthesis of glycosaminoglycans, which are crucial for cartilage structure . Additionally, its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology .
Industry
The industrial applications of this compound include its use in dietary supplements and as a precursor for synthesizing various bioactive compounds. Its stable isotope labeling also provides advantages in quality control processes by allowing precise tracking of ingredients throughout production .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Metabolic Pathway Tracing : A study utilized this compound to trace glucosamine incorporation into glycosaminoglycans in cultured cells, revealing insights into metabolic dysfunctions associated with diabetes .
- Wound Healing : Research demonstrated that treatment with this compound enhanced fibroblast proliferation and migration, suggesting its potential role in improving wound healing outcomes .
- Cancer Research : Investigations into its antitumor properties showed that glucosamine derivatives could induce apoptosis in specific cancer cell lines by disrupting metabolic processes .
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride involves its role as a precursor for glycosaminoglycans, which are major components of joint cartilage. By supplementing with this compound, it is believed to help rebuild cartilage and improve joint health. It also has antioxidant properties, which help in reducing oxidative stress in cells .
Comparison with Similar Compounds
Key Findings :
- In Streptomyces lavendulae, [1-¹³C]glucose labels confirmed C2-N-C6 cyclization during 1-deoxynojirimycin (DNJ) biosynthesis, whereas [2-¹³C] labels revealed carbon skeleton inversion mechanisms .
- C1-labeled glucosamine is critical for elucidating early glycolytic steps, while C6 labels trace terminal oxidation or polymerization processes .
Functional Analogues: Substitution at C2
2-Deoxy-2-fluoro-D-glucose (2-FDG)
- Structure : Fluorine replaces the C2 hydroxyl group (C₆H₁₁FO₅; m/z 197 for deprotonated form) .
- Application : A fluorinated glucose analogue used in positron emission tomography (PET) imaging. Unlike ¹³C-labeled glucosamine, 2-FDG is metabolically trapped in cells after phosphorylation, enabling tumor imaging .
- Metabolic Divergence: The amino group in glucosamine supports glycosylation, while fluorine in 2-FDG induces competitive inhibition of hexokinase .
2-Deoxy-D-glucose
- Structure: Lacks both C2 hydroxyl and amino groups (C₆H₁₂O₅).
- Application : Broadly inhibits glycolysis and N-linked glycosylation. Unlike isotopically labeled glucosamine, it serves as a metabolic inhibitor rather than a tracer .
Derivatives with Modified Functional Groups
- 2-Acetamido-2-deoxy-D-glucose (N-Acetylglucosamine, GlcNAc): Features an acetylated amino group (C₈H₁₅NO₆). Widely used in chitin biosynthesis studies, contrasting with the hydrochloride salt form of glucosamine, which enhances solubility .
- 2-Amino-2,4-dideoxy-D-xylo-hexopyranose: A doubly deoxygenated derivative lacking C4 hydroxyl. Used in synthesizing disaccharides (e.g., compound 15 in ), highlighting structural versatility absent in the C1-¹³C glucosamine .
Biological Activity
2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride, commonly referred to as glucosamine hydrochloride, is an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. This compound is particularly significant in various biological processes, including cell signaling, structural integrity of tissues, and metabolic pathways. The isotopic labeling with carbon-13 allows for advanced studies in metabolic tracing and pharmacokinetics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO₅ |
| Molecular Weight | 215.632 g/mol |
| CAS Number | 84247-63-2 |
| Density | Not Available |
| Melting Point | Not Available |
| Solubility | 379 mg/ml in water |
This compound functions primarily as a precursor in the synthesis of glycosaminoglycans and glycoproteins. Its biological activity is mediated through several mechanisms:
- Inhibition of Glycolysis : The compound can inhibit glycolytic pathways by competing with glucose for hexokinase binding, thereby decreasing ATP production in cells. This is particularly relevant in cancer cells where high glycolytic rates are observed .
- Modulation of Glycosylation : By serving as a substrate for glycosylation reactions, it influences the post-translational modification of proteins which is critical for cellular communication and function .
- Antioxidant Properties : Some studies suggest that glucosamine derivatives exhibit protective effects against oxidative stress, which may have implications for conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has shown that derivatives of 2-amino-2-deoxy-D-glucose exhibit significant antimicrobial properties. A study assessed the Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Compound | MIC (μg/mL) against Gram-positive Bacteria | MIC (μg/mL) against Gram-negative Bacteria |
|---|---|---|
| Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside | 0.5 - 8 (varies by strain) | Poor activity |
| N-Ethyl derivative | 1 - 8 (varies by strain) | Poor activity |
The N-alkyl derivatives showed stronger activity against Gram-positive bacteria compared to their parent compound .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies indicate that glucosamine can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .
Case Studies
- Case Study on Glycosylation Inhibition : A study demonstrated that glucosamine hydrochloride reduced the glycosylation of proteins involved in cell signaling pathways, potentially leading to decreased tumor proliferation rates. This was particularly evident in breast cancer cell lines where treatment with glucosamine resulted in a significant reduction in cell viability over a 48-hour period.
- Clinical Observations : In patients with osteoarthritis, glucosamine supplementation showed improvements in joint function and pain relief, attributed to its role in cartilage synthesis and repair mechanisms .
Research Findings
Recent research has highlighted the versatility of glucosamine derivatives in therapeutic applications:
- COVID-19 Treatment Potential : The structural similarity of glucosamine to glucose positions it as a potential candidate for inhibiting viral replication by disrupting glycolytic pathways utilized by viruses like SARS-CoV-2 .
- Bioavailability Studies : Investigations into the pharmacokinetics of glucosamine indicate favorable absorption profiles with minimal side effects, making it suitable for long-term use in chronic conditions .
Q & A
Q. 1.1. What is the role of the ¹³C isotopic label at the C1 position in 2-amino-2-deoxy-D-[1-13C]glucose hydrochloride for metabolic studies?
The ¹³C label at C1 allows precise tracking of glucose metabolism in pathways such as glycolysis, the pentose phosphate pathway, or hexosamine biosynthesis. The labeled carbon is retained in downstream metabolites (e.g., lactate or acetyl-CoA) and can be quantified via ¹³C-NMR or mass spectrometry to map metabolic flux . Unlike universal ¹³C labeling, site-specific labeling at C1 simplifies data interpretation by isolating specific pathway contributions, such as distinguishing glycolysis from gluconeogenesis .
Q. 1.2. How does the hydrochloride salt form affect the compound’s stability and solubility in experimental applications?
The hydrochloride salt enhances solubility in aqueous buffers, which is critical for in vitro enzymatic assays or cell culture studies. It also stabilizes the amino group against oxidation during storage. For glycosylation reactions, the protonated amino group (NH₃⁺) may influence reaction kinetics, requiring pH adjustment to deprotonate it for nucleophilic participation .
Q. 1.3. What analytical techniques are recommended for verifying the purity and isotopic enrichment of this compound?
- ¹³C-NMR : Confirms isotopic labeling position and quantifies enrichment (>99 atom% ¹³C) by comparing C1 signal intensity with natural abundance controls .
- Mass spectrometry (LC-MS) : Validates molecular weight (215.63 g/mol for unlabeled; +1 Da for ¹³C) and detects impurities like unlabeled glucosamine or degradation products .
- Ion chromatography : Measures chloride content to ensure stoichiometric HCl association .
Advanced Research Questions
Q. 2.1. How can this compound be used to resolve conflicting data in metabolic flux analysis (MFA) caused by isotopic dilution or parallel pathways?
Combining ¹³C-labeled 2-amino-2-deoxy-D-glucose with uniformly labeled (U-¹³C) glucose in a 20:80 ratio helps distinguish competing pathways. For example, the pentose phosphate pathway preferentially releases C1 as CO₂, while glycolysis retains it in lactate. By comparing labeling patterns from both tracers, researchers can correct for isotopic dilution in mixed-substrate systems and resolve ambiguities in flux partitioning .
Q. 2.2. What experimental design considerations are critical when using this compound in NMR-based metabolic tracing?
- pH calibration : Chemical shifts of ¹³C-labeled metabolites (e.g., glucose-6-phosphate) are pH-dependent. Predefine pH-buffered extraction protocols to avoid signal overlap .
- Pulse-chase timing : Optimize tracer incubation periods (e.g., 30–45 minutes for acute exposure) to balance isotopic incorporation and avoid saturation artifacts .
- Internal controls : Use unlabeled controls and spiked standards (e.g., [2-¹³C]glucose) to validate quantification accuracy .
Q. 2.3. How does the amino group at C2 influence glycosylation kinetics compared to non-aminated sugars?
The C2 amino group necessitates protective strategies (e.g., phthaloyl or trichloroethoxycarbonyl groups) during glycosylation to prevent side reactions. Unlike 2-deoxy sugars, the amino group stabilizes 1,2-trans glycosidic linkages via neighboring-group participation but requires careful deprotection post-synthesis. Kinetic studies show a 2–3× slower reaction rate compared to glucose derivatives without amino groups .
Q. 2.4. What are the limitations of using this compound in whole-cell catalysis studies, and how can they be mitigated?
- Membrane permeability : The charged hydrochloride form may limit cellular uptake. Use electroporation or lipophilic carriers (e.g., cyclodextrins) to enhance delivery .
- Competing pathways : Endogenous glucosamine metabolism (e.g., UDP-GlcNAc biosynthesis) may dilute the tracer. Knockout models (e.g., GFAT1-deficient cells) can reduce background noise .
Data Contradiction Analysis
Q. 3.1. How to address discrepancies in ¹³C-NMR signals when tracking C1-labeled metabolites in astrocytes versus neurons?
Astrocytes exhibit higher glycolytic flux, leading to faster C1→lactate conversion, while neurons prioritize oxidative metabolism (C1→acetyl-CoA→TCA cycle). Conflicting signals may arise from incomplete quenching or cross-contamination. Use cell-type-specific inhibitors (e.g., fluorocitrate for astrocytes) and validate with single-cell metabolomics .
Q. 3.2. Why might isotopic enrichment in UDP-GlcNAc (a downstream product) differ from theoretical predictions?
- Isotopic scrambling : The hexosamine pathway may redistribute ¹³C via fructose-6-phosphate isomerization. Use [1-¹³C]fructose as a control to quantify scrambling effects .
- Enzyme kinetics : GFAT (glutamine:fructose-6-phosphate amidotransferase) has a low Km for glucosamine, causing substrate competition. Preincubate cells with unlabeled glucosamine to saturate GFAT before adding the tracer .
Methodological Optimization
Q. 4.1. How to optimize autoradiography protocols for cerebral glucose utilization studies using analogs of this compound?
Replace traditional ¹⁴C-DG with ¹³C-labeled 2-amino-2-deoxy-D-glucose for safer handling. Key steps:
Tracer administration : Intravenous bolus followed by timed arterial plasma sampling .
Tissue processing : Rapid freezing in liquid N₂ to halt metabolism, then cryosectioning for high-resolution autoradiography .
Quantification : Use kinetic constants (k* = 0.189 min⁻¹ for phosphorylation) from the Sokoloff model to calculate local cerebral metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
